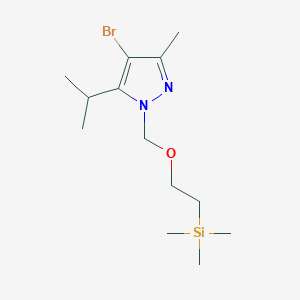![molecular formula C25H20N2O5 B13976984 benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)
benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a hydroxynaphthalene moiety, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate typically involves a multi-component condensation reaction. One common method involves the reaction of aldehydes, 2-naphthol, and benzyl carbamate in the presence of a catalytic amount of magnesium hydrogen sulfate under solvent-free conditions . This method is advantageous due to its high yield and the use of a heterogeneous catalyst, which can be easily separated from the reaction mixture.
Another approach involves the use of magnesium (II) 2,2,2-trifluoroacetate as a catalyst. This method also involves the condensation of aldehydes, 2-naphthol, and benzyl carbamate, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow operations and the transformation of successful homogeneous catalytic reactions into heterogeneous processes are common strategies to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug precursor.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Wirkmechanismus
The mechanism of action of benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding affinity and specificity. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate: Similar structure but with a methyl group instead of a benzyl group.
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Contains a similar naphthalene moiety but different functional groups.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)]-aminobenzoic acid: Another compound with a hydroxynaphthalene moiety but different substituents.
Uniqueness
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate is unique due to the combination of its benzyl, hydroxynaphthalene, and nitrophenyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C25H20N2O5 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C25H20N2O5/c28-22-15-12-18-8-4-5-9-21(18)23(22)24(19-10-13-20(14-11-19)27(30)31)26-25(29)32-16-17-6-2-1-3-7-17/h1-15,24,28H,16H2,(H,26,29) |
InChI-Schlüssel |
GIMVRKWVIVVFNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)

![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)
![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)

![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine](/img/structure/B13976930.png)








